rHuEGF is a recombinant human epidermal growth factor that promotes cell growth . It is a 6045-Da peptide produced in Escherichia coli, consisting of a single non-glycosylated polypeptide chain containing 53 amino acids . It is used for various purposes, including as an anti-aging compound in cosmetics .
rHuEGF is produced in Escherichia coli and purified via sequential chromatography . The protein is eluted in acetonitrile and then lyophilized under aseptic conditions . The optimal concentration should be determined for each specific application .
The molecular weight of rHuEGF is approximately 6.2 kDa . It is a single non-glycosylated polypeptide chain containing 53 amino acids .
rHuEGF has been shown to have a biological activity ED50 <0.400 ng/mL, determined by the dose-dependent proliferation of mouse BALB/3T3 cells . It is also noted that rhEGF can be determined in pharmaceutical products using a novel HPLC method with electrochemical detection .
rHuEGF is a sterile filtered white lyophilized (freeze-dried) powder . It is lyophilized from a 0.2 µm filtered concentrated solution in PBS, pH 7.4 . The endotoxin level is less than 1 EU/µg of rHuEGF as determined by the LAL method .
Nepidermin is synthesized using recombinant DNA technology. The process involves inserting the gene encoding the 53-amino acid sequence of human EGF into yeast or bacterial expression systems, such as Saccharomyces cerevisiae or Escherichia coli. The production process can be summarized as follows:
The method used can influence the potency and biological activity of the resulting nepidermin product. For instance, while E. coli systems are commonly used, products from yeast systems like S. cerevisiae may yield higher bioactivity due to post-translational modifications .
Nepidermin's molecular structure consists of a polypeptide chain that mimics human EGF. It contains 53 amino acids and exhibits a specific three-dimensional conformation critical for its biological activity. The structure can be represented as follows:
The detailed molecular structure can be visualized using computational modeling tools, which highlight key functional groups and their spatial arrangements .
Nepidermin primarily engages in biochemical interactions with the epidermal growth factor receptor (EGFR). When administered, it binds to EGFR on target cells, triggering a cascade of intracellular signaling pathways that promote cell proliferation and migration—key processes in wound healing.
Key reactions include:
The mechanism of action of nepidermin involves several steps:
Studies indicate that nepidermin's action closely resembles that of natural EGF, making it effective in enhancing tissue repair processes .
Nepidermin exhibits several notable physical and chemical properties:
Nepidermin has several significant applications in clinical settings:
Nepidermin (recombinant human epidermal growth factor, rhEGF) functions as a potent agonist of the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor critical for epithelial tissue repair. Upon intralesional or topical administration, Nepidermin binds specifically to the extracellular domain of EGFR, inducing receptor dimerization and autophosphorylation of key tyrosine residues (Y1068, Y1086, Y1173) within its intracellular domain [2] [7]. This conformational shift activates the receptor's intrinsic kinase activity, initiating downstream signaling cascades essential for wound healing.
The ligand-receptor binding kinetics demonstrate high affinity (Kd ≈ 0.1-1 nM), enabling sustained activation even at low physiological concentrations [7]. EGFR activation triggers three primary regenerative processes in epithelial cells:
Table 1: EGFR Activation Events Induced by Nepidermin
Event Sequence | Molecular Process | Biological Outcome |
---|---|---|
Ligand binding | Nepidermin-EGFR binding at Domain I/III | Receptor dimerization |
Initial activation | Tyrosine autophosphorylation (Y1068/Y1173) | Kinase domain activation |
Signal propagation | Recruitment of SH2-domain adaptors (Grb2, Shc) | Downstream pathway initiation |
Cellular response | Ras/Raf/MEK/ERK & PI3K/Akt activation | DNA synthesis, cell migration |
Chronic wounds exhibit attenuated EGFR expression and ligand sensitivity. Nepidermin counteracts this deficit by restoring ligand-dependent EGFR phosphorylation, thereby reactivating stalled epithelial regeneration in conditions like diabetic foot ulcers [1] [4].
The MAPK/ERK pathway serves as the primary signaling conduit for Nepidermin-mediated tissue regeneration. Following EGFR activation, the Ras-Raf-MEK-ERK phosphorylation cascade amplifies mitogenic signals:
Nepidermin orchestrates crosstalk between MAPK/ERK and complementary pathways:
Table 2: Temporal Dynamics of Nepidermin-Induced Signaling
Time Post-Activation | Key Signaling Events | Cellular Outcomes |
---|---|---|
0-5 minutes | EGFR dimerization, Ras-GTP loading | Membrane signal initiation |
5-15 minutes | Raf/MEK/ERK phosphorylation | Cytoplasmic signal amplification |
15-60 minutes | ERK nuclear translocation, TF activation | Gene expression changes |
1-24 hours | Cyclin D/E synthesis, MMP expression | DNA replication, cell migration |
In chronic wounds, dysregulated MAPK/ERK signaling contributes to healing impairment. Nepidermin restores pathway fidelity by normalizing phosphorylation kinetics and reactivating growth-promoting transcription factors [3] [6].
Chronic wounds exhibit pathological inflammation characterized by persistent neutrophil infiltration, elevated pro-inflammatory cytokines (TNF-α, IL-1β), and imbalanced matrix metalloproteinase (MMP) activity. Nepidermin modulates this hostile microenvironment through three interconnected mechanisms:
Macrophage Phenotype Polarization:Nepidermin shifts macrophage differentiation from pro-inflammatory M1 to reparative M2 phenotypes by suppressing NF-κB activation. This reduces TNF-α/IL-1β secretion by >50% while increasing anti-inflammatory IL-10 and TGF-β production [3] [6]. M2 macrophages enhance phagocytic clearance of apoptotic neutrophils and secrete pro-angiogenic factors (VEGF, PDGF), breaking the cycle of chronic inflammation.
Protease-Antiprotease Balance Restoration:Elevated MMP-9 activity (>10-fold higher in chronic wounds) degrades extracellular matrix (ECM) proteins and growth factors. Nepidermin downregulates MMP-9 transcription via ERK-dependent suppression of AP-1 while simultaneously upregulating tissue inhibitors of metalloproteinases (TIMP-1/TIMP-2) [3] [6]. This rebalances the proteolytic environment to favor matrix deposition over degradation.
Reactive Oxygen Species (ROS) Mitigation:Nepidermin activates the Nrf2/ARE antioxidant pathway, increasing synthesis of superoxide dismutase (SOD) and glutathione peroxidase. This reduces oxidative stress markers (8-OHdG, nitrotyrosine) by 40-60% in diabetic wounds, preventing oxidative damage to fibroblasts and keratinocytes [6] [8].
Table 3: Nepidermin's Effects on Inflammatory Mediators
Inflammatory Component | Effect of Nepidermin | Mechanistic Basis |
---|---|---|
TNF-α, IL-1β | 50-70% reduction | NF-κB inhibition via IκB stabilization |
IL-10, TGF-β | 2-3 fold increase | STAT3-mediated gene transcription |
MMP-9 | 60-80% decrease | ERK-dependent AP-1 suppression |
TIMP-1/TIMP-2 | 2.5-4 fold increase | PI3K/Akt-enhanced translation |
ROS (O₂•⁻, H₂O₂) | 40-60% reduction | Nrf2-mediated antioxidant induction |
These mechanisms collectively resolve chronic inflammation, transitioning wounds from the inflammatory to proliferative phase. By downregulating NF-κB and activating Nrf2, Nepidermin creates a microenvironment conducive to fibroblast proliferation, angiogenesis, and re-epithelialization [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7